4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol
Description
4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol is a biphenyl derivative featuring a hydroxyl (-OH) group at position 3, a chlorine atom at position 4', and a methoxy (-OCH₃) group at position 5.
Properties
CAS No. |
1261898-73-0 |
|---|---|
Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methoxyphenol |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-7-10(6-12(15)8-13)9-2-4-11(14)5-3-9/h2-8,15H,1H3 |
InChI Key |
NJBPGYYFVAUMDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorophenol.
Methoxylation: The 4-chlorophenol undergoes a methoxylation reaction to introduce the methoxy group at the 3-position. This can be achieved using methanol in the presence of a base such as sodium hydroxide.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 5-(4-chlorophenyl)-3-methoxyphenol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the methoxylation process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(4-Chlorophenyl)-3-methoxyphenol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its biological activity and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-methoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorophenyl and methoxy groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol and related biphenyl derivatives:
Detailed Research Findings
Structural and Functional Differences
- Substituent Position and Activity :
- The position of chlorine and methoxy groups significantly impacts bioactivity. For example, compound 60 (isolated from Rhynchosia) with a prenyl group at position 4 and methoxy at position 5 demonstrates potent antibacterial activity, likely due to enhanced membrane penetration from the lipophilic prenyl chain . In contrast, 3'-Chloro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol has a trifluoromethyl group, which may stabilize the molecule via electron-withdrawing effects but has uncharacterized activity.
- The carboxylic acid in compound 61 increases water solubility but reduces antibacterial potency compared to compound 60, highlighting a trade-off between solubility and activity .
Pharmacological Potential
- Antibacterial Activity :
- Biphenyls from Rhynchosia (compounds 60 and 61) show MIC values of 15.63–31.25 µg/mL against Gram-positive bacteria, suggesting that 4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol may exhibit similar activity if tested .
- The absence of a prenyl or carboxyl group in the target compound may result in lower efficacy compared to these analogs.
Physicochemical Properties
- Solubility and Polarity: The hydroxyl and methoxy groups in 4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol confer moderate polarity, making it less hydrophobic than 5-Chloro-2'-methyl[1,1'-biphenyl]-3-ol (methyl substituent) but more polar than 4'-Chloro-5-pentoxy-3-biphenylacetic acid (long alkoxy chain) .
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